molecular formula C16H17N3O3 B2670973 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034351-40-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2670973
CAS No.: 2034351-40-9
M. Wt: 299.33
InChI Key: AMJBBLHAAGITKQ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both furan and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves the condensation of a furan derivative with a pyrazole derivative. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-carboxaldehydes under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound’s furan and pyrazole rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific combination of furan and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-8-14(12(2)22-11)16(20)17-5-6-19-10-13(9-18-19)15-4-3-7-21-15/h3-4,7-10H,5-6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJBBLHAAGITKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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